molecular formula C10H7FO3S B8391682 4-Fluoro-7-methoxy-1-benzothiophene-2-carboxylic acid

4-Fluoro-7-methoxy-1-benzothiophene-2-carboxylic acid

Cat. No.: B8391682
M. Wt: 226.23 g/mol
InChI Key: JZCSQEWQDMCTMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-7-methoxy-1-benzothiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C10H7FO3S and its molecular weight is 226.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H7FO3S

Molecular Weight

226.23 g/mol

IUPAC Name

4-fluoro-7-methoxy-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C10H7FO3S/c1-14-7-3-2-6(11)5-4-8(10(12)13)15-9(5)7/h2-4H,1H3,(H,12,13)

InChI Key

JZCSQEWQDMCTMT-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)F)C=C(S2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(2Z)-3-(2-Fluoro-5-methoxyphenyl)-2-mercapto-2-propenoic acid (1.00 g, 4.38 mmol) was added in one portion to a solution of iodine (1.66 g, 6.56 mmol) in dimethoxyethane (10 mL). This was heated in the microwave with 300 W at 160° C. for 10 mins. After this time the reaction was allowed to cool to room temperature and poured onto saturated sodium metabisulphite (200 mL) and ether (400 mL). Ether layer was separated and product extracted with aqueous sodium hydroxide (2 N, 2×100 mL). This was then acidified to pH 2 with aqueous hydrochloric acid (2 N, 250 mL), and product extracted with ether (2×150 mL). The combined organic extracts were dried (MgSO4) and concentrated in vacuo to give a white solid (580 mg, 30%); δH (300 MHz, CD3OD) 8.00 (1H, s, Ar), 7.30–7.19 (1H, m, Ar), 7.10–7.00 (1H, m, Ar), 3.95 (3H, s, OCH3).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Yield
30%

Synthesis routes and methods II

Procedure details

(2Z)-3-(2-Fluoro-5-methoxyphenyl)-2-mercapto-2-propenoic acid (1.00 g, 4.38 mmol) was added in one portion to a solution of iodine (1.66 g, 6.56 mmol) in dimethoxyethane (10 mL). This was heated in the microwave with 300W at 160° C. for 10 mins. After this time the reaction was allowed to cool to room temperature and poured onto saturated sodium metabisulphite (200 mL) and ether (400 mL). Ether layer was separated and product extracted with aqueous sodium hydroxide (2 N, 2×100 mL). This was then acidified to pH 2 with aqueous hydrochloric acid (2 N, 250 mL), and product extracted with ether (2×150 mL). The combined organic extracts were dried (MgSO4) and concentrated in vacuo to give a white solid (580 mg, 30%); δH (300 MHz, CD3OD) 8.00 (1H, s, Ar), 7.30-7.19 (1H, m, Ar), 7.10-7.00 (1H, m, Ar), 3.95 (3H, s, OCH3).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
300W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Name
Yield
30%

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